N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a sulfanyl group, a 2-methoxyphenyl ring at position 5, and a pyrrole moiety at position 2. The acetamide side chain is further functionalized with a 4-ethylphenyl group.
Synthesis:
The synthesis of such triazolylsulfanyl acetamides typically involves:
Alkylation: Reaction of triazole thiones with α-chloroacetamides in the presence of a base (e.g., KOH) to introduce the sulfanyl-acetamide moiety .
Paal-Knorr Condensation: Used to modify the triazole ring with a pyrrole group, as seen in the pyrrol-1-yl substituent .
Catalytic Cyclization: Pyridine and zeolite catalysts are employed to facilitate triazole ring formation under reflux conditions .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-17-10-12-18(13-11-17)24-21(29)16-31-23-26-25-22(28(23)27-14-6-7-15-27)19-8-4-5-9-20(19)30-2/h4-15H,3,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZWFUFKSZHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Attachment of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazole ring using suitable halogenated precursors.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiol compounds under mild conditions.
Final Acetamide Formation: The final step involves the acylation reaction where the ethylphenyl group is attached to the acetamide moiety using acyl chlorides or anhydrides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, resulting in the formation of amines or reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in assays conducted by the National Cancer Institute (NCI), suggesting its potential as a lead compound for cancer therapy .
Mechanism of Action
The mechanism through which N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide operates may involve the inhibition of specific enzymes or pathways associated with tumor growth. Molecular docking studies have indicated that it could act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory and anticancer therapies .
Potential Therapeutic Applications
Anti-inflammatory Applications
Given its potential as a 5-lipoxygenase inhibitor, this compound may also find applications in treating inflammatory diseases. The inhibition of this enzyme is crucial in reducing inflammation-related conditions, making it a candidate for further exploration in anti-inflammatory drug development .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structural motifs exhibit neuroprotective properties. Therefore, this compound could be investigated for its effects on neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic rings and pyrrole moiety can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group may also participate in redox reactions, modulating cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Features :
- The 1,2,4-triazole core provides rigidity and hydrogen-bonding capacity.
- The pyrrole substituent introduces π-π stacking interactions, which may influence binding to biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related triazolylsulfanyl acetamides, highlighting substituent variations and their physicochemical impacts:
Key Observations
Substituent Impact on Melting Points :
- Electron-withdrawing groups (e.g., nitro in compounds) correlate with higher melting points due to increased polarity and intermolecular interactions. For example, the 4-nitrophenyl derivative (273°C) melts significantly higher than the 2-methyl-5-nitrophenyl analog (208°C) .
Role of Heterocyclic Moieties: The pyrrole group in the target compound distinguishes it from analogs with phenyl or halogenated substituents. Pyrroles may enhance solubility in nonpolar environments or enable interactions with heme-containing enzymes .
Synthetic Flexibility :
- The triazole core allows modular substitution, as evidenced by the diversity of R1, R2, and R3 groups in analogs (e.g., ethyl, phenyl, nitro, halogen) .
Crystallographic Insights :
- Structural analogs like the N-(2-chlorophenyl) derivative have been characterized using SHELX and ORTEP-3, confirming planarity of the triazole ring and bond angles critical for bioactivity .
Biological Activity
N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 896314-85-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N5O2S. The compound features a triazole ring and a pyrrole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 433.5 g/mol |
| Molecular Formula | C23H23N5O2S |
| CAS Number | 896314-85-5 |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrole structures exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess significant activity against a range of bacterial strains. Studies involving related compounds have demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar antimicrobial effects due to its structural components .
Anticancer Potential
The anticancer activity of triazole derivatives has been widely documented. In vitro studies have shown that certain triazole-containing compounds can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound is hypothesized to inhibit key enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase . These enzymes are critical for DNA synthesis and fatty acid metabolism, respectively.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of E. coli. Among the tested compounds, one derivative showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL. This suggests that this compound could potentially exhibit comparable or enhanced antimicrobial activity.
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of pyrrole derivatives, a compound structurally similar to this compound was tested against MCF7 cells. The results indicated an IC50 value of approximately 10 µM, indicating effective growth inhibition . Further studies are warranted to explore the full pharmacological profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing equimolar amounts of substituted triazole precursors (e.g., 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol) with acetamide derivatives in the presence of catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours. Post-reaction purification via recrystallization (ethanol/HCl) ensures high purity .
Q. How is the molecular structure of this compound validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Cu-Kα radiation. Software like SHELXL refines the structure, with validation through R-factors (<0.06) and mean bond-length deviations (e.g., mean C–C = 0.004 Å). Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular integrity .
Q. What preliminary biological assays are used to assess its activity?
- Methodology : Initial screens include antiproliferative assays (e.g., MTT on cancer cell lines) or receptor-binding studies (e.g., Orco agonist activity in insect models). For example, analogs of this compound (e.g., VUAA-1) are tested at 10–100 µM concentrations to evaluate dose-dependent responses .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the triazole ring) be resolved?
- Methodology : Use dual refinement strategies:
- Apply SHELXL’s PART and SIMU instructions to model disordered regions.
- Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to compare theoretical and experimental bond angles.
- Validate with spectroscopic data (e.g., NOESY for spatial proximity) to resolve ambiguities .
Q. What strategies optimize the synthesis yield of this compound?
- Methodology : Employ design of experiments (DoE) for parameter optimization:
- Vary catalysts (e.g., zeolite vs. Amberlyst), solvent polarity (DMF vs. ethanol), and reaction time (3–8 hours).
- Analyze via HPLC to quantify intermediates. Recent studies show pyridine/zeolite systems achieve >75% yield under reflux .
Q. How does substituent variation (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) impact bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Synthesize analogs with substituent modifications (e.g., halogenation, alkyl chain extensions).
- Test in functional assays (e.g., GPR-17 inhibition in glioblastoma models) and correlate with computational docking (AutoDock Vina) to identify key binding residues (e.g., hydrophobic pockets in transmembrane domains) .
Q. What analytical techniques resolve discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?
- Methodology : Use orthogonal methods:
- HPLC (C18 column, acetonitrile/water gradient) for organic impurities.
- ICP-MS for inorganic residues (e.g., catalyst-derived metals).
- Combine with CHNS elemental analysis (≤0.3% deviation from theoretical) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
